molecular formula C32H23BrN2O3 B388013 1-{(Z)-[(3-bromophenyl)imino]methyl}-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

1-{(Z)-[(3-bromophenyl)imino]methyl}-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

Cat. No.: B388013
M. Wt: 563.4g/mol
InChI Key: QNNKLGKXXUDCHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{(E)-[(3-bromophenyl)imino]methyl}-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound characterized by its unique structure and potential applications in various fields. This compound features a combination of bromophenyl and methoxyphenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 1-{(E)-[(3-bromophenyl)imino]methyl}-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves several steps, including the formation of the imino and azapentacyclo structures. The synthetic route typically starts with the preparation of the bromophenyl and methoxyphenyl precursors, followed by their condensation under specific reaction conditions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the bromophenyl and methoxyphenyl sites. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{(E)-[(3-bromophenyl)imino]methyl}-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other bromophenyl and methoxyphenyl derivatives, which share some structural features but differ in their specific chemical properties and applications. For example:

    3-bromophenyl derivatives: Known for their antimicrobial and anticancer activities.

    4-methoxyphenyl derivatives: Used in various chemical and pharmaceutical applications. The uniqueness of 1-{(E)-[(3-bromophenyl)imino]methyl}-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione lies in its specific combination of functional groups and the resulting chemical properties.

Properties

Molecular Formula

C32H23BrN2O3

Molecular Weight

563.4g/mol

IUPAC Name

1-[(3-bromophenyl)iminomethyl]-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C32H23BrN2O3/c1-38-22-15-13-21(14-16-22)35-30(36)28-27-23-9-2-4-11-25(23)32(29(28)31(35)37,26-12-5-3-10-24(26)27)18-34-20-8-6-7-19(33)17-20/h2-18,27-29H,1H3

InChI Key

QNNKLGKXXUDCHC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C=NC7=CC(=CC=C7)Br

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C=NC7=CC(=CC=C7)Br

Origin of Product

United States

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